N-pyridazin-4-ylspiro[chromene-2,4'-piperidine]-1'-carboxamide
Description
N-pyridazin-4-ylspiro[chromene-2,4’-piperidine]-1’-carboxamide is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique spiro structure, which is known for its stability and diverse biological activities. The presence of multiple heteroatoms (nitrogen and oxygen) within its structure contributes to its potential as a pharmacologically active molecule.
Properties
IUPAC Name |
N-pyridazin-4-ylspiro[chromene-2,4'-piperidine]-1'-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c23-17(21-15-6-10-19-20-13-15)22-11-8-18(9-12-22)7-5-14-3-1-2-4-16(14)24-18/h1-7,10,13H,8-9,11-12H2,(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALOHPBFNFOBET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C=CC3=CC=CC=C3O2)C(=O)NC4=CN=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-pyridazin-4-ylspiro[chromene-2,4’-piperidine]-1’-carboxamide typically involves a multi-step process that includes condensation and cyclization reactions. One common synthetic route starts with the preparation of the chromene and piperidine intermediates, which are then subjected to a spirocyclization reaction to form the spiro[chromene-2,4’-piperidine] core.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-pyridazin-4-ylspiro[chromene-2,4’-piperidine]-1’-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially enhancing its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-pyridazin-4-ylspiro[chromene-2,4’-piperidine]-1’-carboxamide has been explored for various scientific research applications, including:
Mechanism of Action
The mechanism of action of N-pyridazin-4-ylspiro[chromene-2,4’-piperidine]-1’-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spiro structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spiro[chromene-2,4’-piperidine] derivatives and pyridazine-based molecules. These compounds share structural features with N-pyridazin-4-ylspiro[chromene-2,4’-piperidine]-1’-carboxamide and may exhibit similar biological activities .
Uniqueness
What sets N-pyridazin-4-ylspiro[chromene-2,4’-piperidine]-1’-carboxamide apart is its specific combination of functional groups and the presence of the pyridazinyl moiety. This unique structure contributes to its distinct pharmacological profile and potential for diverse applications in medicinal chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
